molecular formula C4H2ClIS B2593226 4-Chloro-2-iodothiophene CAS No. 2241239-78-9

4-Chloro-2-iodothiophene

Cat. No.: B2593226
CAS No.: 2241239-78-9
M. Wt: 244.47
InChI Key: VSNHNGPOTPARPU-UHFFFAOYSA-N
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Description

4-Chloro-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of both chlorine and iodine atoms on the thiophene ring Thiophene itself is a five-membered heterocyclic compound containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodothiophene typically involves halogenation reactionsFor instance, starting from 2,4-dibromothiophene, one can synthesize 4-bromo-2-chlorothiophene by treating it with lithium diisopropylamide (LDA) followed by carbon tetrachloride (C2Cl6) .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of efficient and scalable halogenation reactions, such as those involving N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS), can be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) can be used under acidic conditions.

    Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are commonly used in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

4-Chloro-2-iodothiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-2-chlorothiophene
  • 2-Iodo-4-chlorothiophene
  • 2,5-Diiodothiophene

Comparison: 4-Chloro-2-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity compared to other halogenated thiophenes. For instance, 4-Bromo-2-chlorothiophene may exhibit different reactivity patterns due to the presence of bromine instead of iodine. Similarly, 2-Iodo-4-chlorothiophene, with the positions of the halogens reversed, may have different steric and electronic properties .

Properties

IUPAC Name

4-chloro-2-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIS/c5-3-1-4(6)7-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNHNGPOTPARPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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